Methyl 5-bromo-2-methoxy-3-methylbenzoate
Overview
Description
Methyl 5-bromo-2-methoxy-3-methylbenzoate: is an organic compound with the molecular formula C9H10BrO3. It is a derivative of benzoic acid where a bromine atom, a methoxy group, and a methyl group are attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 2-methoxy-3-methylbenzoic acid followed by esterification.
Esterification: The carboxylic acid group of 5-bromo-2-methoxy-3-methylbenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in batches using large reactors.
Continuous Process: Continuous flow reactors can also be employed for large-scale production to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming a different derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 5-bromo-2-methoxy-3-methylbenzoic acid.
Reduction: 5-bromo-2-methoxy-3-methylbenzyl alcohol.
Substitution: 5-hydroxy-2-methoxy-3-methylbenzoate.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-methoxy-3-methylbenzoate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds. Medicine: The compound is used in the development of pharmaceuticals, including potential therapeutic agents. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-bromo-2-methoxy-3-methylbenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's use and the biological system it interacts with.
Comparison with Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but different positions of substituents.
Methyl 3-amino-5-bromo-2-methylbenzoate: Contains an amino group instead of a methoxy group.
Uniqueness: Methyl 5-bromo-2-methoxy-3-methylbenzoate is unique due to its specific arrangement of substituents, which influences its reactivity and applications.
This compound's versatility and utility in various fields make it an important subject of study and application in scientific research and industrial processes.
Properties
IUPAC Name |
methyl 5-bromo-2-methoxy-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOOZLRJMORZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377415 | |
Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722497-32-7 | |
Record name | methyl 5-bromo-2-methoxy-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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